molecular formula C7H8N2O3 B8609155 3-Amino-6-methyl-2-nitrophenol CAS No. 62106-30-3

3-Amino-6-methyl-2-nitrophenol

Cat. No. B8609155
CAS RN: 62106-30-3
M. Wt: 168.15 g/mol
InChI Key: XFXPUDGLXYMEBL-UHFFFAOYSA-N
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Patent
US04330291

Procedure details

0.01 mole (1.09 g) of para-amino-phenol and 0.01 mole (1.68 g) of 2-methyl-5-amino-6-nitro phenol are dissolved in 15 cc of ammonia (22° Be) to which have been added 15 cc of water. To this resulting solution maintained at a temperature of about 0° C., there is added, with agitation, 0.02 mole (4.6 g) of ammonium persulfate in 20 cc of water. The agitation is maintained for 30 minutes, after which the indophenol which has precipitated in the form of its ammonium salt is filtered. The thus recovered crude product is treated with water to which has been added acetic acid to obtain the indophenol in its free form. After filtering the indophenol, washing it with water and drying it under a vacuum, there is obtained a product which melts with decomposition above 260° C.
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C[C:10]1[CH:15]=[CH:14][C:13](N)=[C:12]([N+]([O-])=O)[C:11]=1[OH:20].S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>N.O>[CH:7]1[C:2](=[N:1][C:14]2[CH:13]=[CH:12][C:11]([OH:20])=[CH:10][CH:15]=2)[CH:3]=[CH:4][C:5](=[O:8])[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
1.68 g
Type
reactant
Smiles
CC1=C(C(=C(C=C1)N)[N+](=O)[O-])O
Name
Quantity
15 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The agitation is maintained for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
after which the indophenol which has precipitated in the form of its ammonium salt
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
The thus recovered crude product
ADDITION
Type
ADDITION
Details
is treated with water to which
ADDITION
Type
ADDITION
Details
has been added acetic acid

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=O)C=CC1=NC2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.